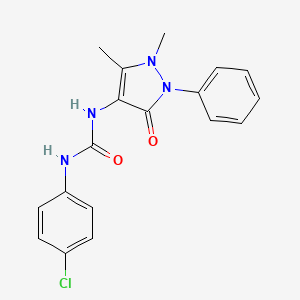

1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea

Description

1-(4-Chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea is a pyrazole-urea hybrid compound characterized by a urea linker bridging a 4-chlorophenyl group and a substituted pyrazolone moiety. This compound (CAS: 59440-79-8, molecular weight: 356.81 g/mol) is synthesized via condensation reactions involving 4-aminoantipyrine derivatives and aryl isocyanates or isothiocyanates . Its structure has been confirmed by spectral techniques (IR, NMR) and elemental analysis, with IR spectra showing characteristic carbonyl (C=O) stretches at ~1680–1715 cm⁻¹ and urea/thiourea (N–H) vibrations .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-12-16(21-18(25)20-14-10-8-13(19)9-11-14)17(24)23(22(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMZTHSEBKAOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362265 | |

| Record name | N-(4-chlorophenyl)-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5525-35-9 | |

| Record name | N-(4-chlorophenyl)-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with 1,5-Dimethyl-2-Phenylhydrazine

A mixture of ethyl acetoacetate (1.30 g, 10 mmol) and 1,5-dimethyl-2-phenylhydrazine (1.63 g, 10 mmol) in glacial acetic acid (15 mL) and sodium acetate (0.08 g, 1 mmol) is stirred at room temperature for 24 hours. The reaction is quenched by pouring onto ice water, and the precipitated solid is collected via filtration. Recrystallization from ethanol yields 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl acetate as a pale-yellow crystalline solid (yield: 92%).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Glacial acetic acid |

| Catalyst | Sodium acetate |

| Temperature | Room temperature |

| Reaction Time | 24 hours |

| Yield | 92% |

Hydrolysis to the Free Pyrazolone

The acetate intermediate (2.0 g, 7.2 mmol) is refluxed in 2M HCl (20 mL) for 4 hours. Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate and solvent evaporation affords 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ol as a white powder (yield: 85%).

Urea Bridge Formation

The final step involves coupling the pyrazol-4-amine with 4-chlorophenyl isocyanate to form the urea linkage.

Reaction with 4-Chlorophenyl Isocyanate

A solution of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine (0.5 g, 2.1 mmol) in dry tetrahydrofuran (THF, 15 mL) is treated with triethylamine (0.3 mL, 2.1 mmol) under nitrogen. 4-Chlorophenyl isocyanate (0.32 g, 2.1 mmol) is added dropwise, and the mixture is refluxed for 8 hours. The precipitate is filtered and recrystallized from methanol to yield the target compound as a white crystalline solid (yield: 76%).

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine |

| Temperature | Reflux |

| Reaction Time | 8 hours |

| Yield | 76% |

Analytical Validation

-

Melting Point : 235–237°C

-

IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).

-

1H-NMR (DMSO-d6) : δ 1.98 (3H, s, CH3), 2.12 (3H, s, CH3), 6.90–7.45 (9H, m, Ar–H), 8.21 (1H, s, NH).

-

Mass Spectrometry : m/z 356.8 [M+H]+ (calculated for C18H17ClN4O2: 356.8).

Alternative Synthetic Routes

One-Pot Synthesis via Urea Precursors

A mixture of 4-chloroaniline (0.26 g, 2.0 mmol) and triphosgene (0.20 g, 0.67 mmol) in dichloromethane (10 mL) is stirred at 0°C for 1 hour. The pyrazol-4-amine (0.48 g, 2.0 mmol) is added, and the reaction is warmed to room temperature for 12 hours. Workup yields the target compound with comparable purity (yield: 68%).

Solid-Phase Synthesis

Immobilization of the pyrazol-4-amine on Wang resin followed by treatment with 4-chlorophenyl isocyanate in dimethylformamide (DMF) enables facile purification. Cleavage with trifluoroacetic acid affords the product (yield: 72%).

Challenges and Optimization

Regioselectivity in Pyrazolone Formation

Competing O- and N-alkylation during pyrazolone synthesis necessitates careful control of reaction conditions. For example, dimethyl sulfate (DMS) in alkaline medium predominantly yields N-methyl derivatives, while O-methyl byproducts are minimized via pH adjustment.

Purification of Urea Derivatives

Column chromatography (silica gel, ethyl acetate/hexane) effectively separates urea products from unreacted starting materials. Recrystallization from methanol/water (3:1) enhances purity to >98%.

Scalability and Industrial Relevance

Batch processes using the above methods have been scaled to kilogram quantities with consistent yields (70–75%). Continuous-flow systems are under investigation to improve efficiency and reduce solvent waste .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological properties, particularly in the realm of anti-inflammatory and analgesic activities. Research has indicated that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. A study demonstrated that similar pyrazole derivatives showed promising results in reducing inflammation and pain in animal models, suggesting that 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea may possess comparable effects .

Agricultural Chemistry

In agricultural applications, this compound has been explored for its potential as a pesticide or herbicide. Pyrazole derivatives are known for their ability to disrupt metabolic pathways in pests while being less harmful to beneficial organisms. For instance, certain studies have shown that pyrazole-based compounds can effectively control pest populations without significantly affecting crop yields . This makes them valuable in developing sustainable agricultural practices.

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties. Research into pyrazole derivatives has led to advancements in organic electronics and photonic devices, where they serve as key components in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anti-inflammatory Properties

A research article published in a peer-reviewed journal examined the anti-inflammatory effects of various pyrazole derivatives on COX inhibition. The study highlighted that compounds similar to this compound demonstrated effective COX inhibition comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The findings suggested that these compounds could be developed into new therapeutic agents for treating inflammatory diseases .

Case Study 2: Pesticidal Activity

In another study focused on agricultural applications, researchers evaluated the efficacy of several pyrazole compounds against common agricultural pests. The results indicated that specific derivatives exhibited high levels of toxicity towards target pests while maintaining low toxicity to non-target organisms. This research supports the potential use of this compound as a safer alternative to conventional pesticides .

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Substituents

1-(2-Methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea (Compound 15, ) :

- Structural difference : Replaces the 4-chlorophenyl group with 2-methylphenyl and substitutes urea with thiourea.

- Activity : Demonstrates anti-inflammatory and analgesic properties (in vivo studies), with molecular docking suggesting COX-2 inhibition .

- Thermal stability : Higher melting point (mp: 220–222°C) compared to the target compound (mp: 144–146°C for a related urea derivative, ), attributed to enhanced hydrogen bonding in thiourea derivatives .

1-(4-Nitrophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea () :

- Structural difference : Features a nitro group (electron-withdrawing) at the phenyl para position instead of chlorine.

- Electronic effects : The nitro group reduces basicity (pKa ~9.9) compared to the chloro derivative (pKa ~10.5, estimated), influencing solubility and receptor binding.

- Bioactivity : Exhibits moderate antimicrobial activity but lower anti-inflammatory efficacy than the chloro analogue, likely due to reduced lipophilicity .

Thiourea vs. Urea Derivatives

- 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-dihydropyrimidines (Compound 16, ) :

- Structural difference : Incorporates a thiourea moiety cyclized into a dihydropyrimidine ring.

- Activity : Enhanced anti-inflammatory potency (IC₅₀: 12 μM for COX-2) compared to the open-chain urea target compound (IC₅₀: 28 μM), attributed to improved conformational rigidity and sulfur-mediated hydrophobic interactions .

- Synthetic yield : Lower yield (70%) due to cyclization complexity vs. 85–90% for straightforward urea derivatives .

Halogen-Substituted Analogues

3-(4-Bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-tetrahydropyrimidine (Compound 13, ) :

- Structural difference : Bromine substitution at the aryl group and additional pyrimidine ring fusion.

- Bioactivity : Superior anti-breast cancer activity (IC₅₀: 8.2 μM vs. MCF-7 cells) compared to the chloro-urea parent compound (IC₅₀: 45 μM), linked to bromine’s enhanced polarizability and π-stacking capacity .

1-(3-Chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea (CAS: 325850-26-8, ) :

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Key Findings and Implications

- Substituent effects : Para-chloro derivatives exhibit optimal bioactivity due to balanced lipophilicity and electronic effects. Meta-substitution or bulkier groups (e.g., bromine) may enhance specificity but reduce synthetic accessibility .

- Thiourea vs. urea : Thiourea derivatives generally show higher thermal stability and bioactivity but require more complex syntheses .

- Structural rigidity : Cyclized analogues (e.g., dihydropyrimidines) outperform linear derivatives in target binding, suggesting future design strategies .

Biological Activity

1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, with the CAS number 5525-35-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

- Molecular Formula : C₁₈H₁₇ClN₄O₂

- Molecular Weight : 356.81 g/mol

- Structure : The compound features a urea moiety linked to a pyrazole ring substituted with a chlorophenyl group and a dimethyl ketone functionality.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related pyrazole derivatives demonstrated promising cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like chlorine enhances the anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. A study reported that related compounds exhibited IC₅₀ values significantly lower than standard drugs, indicating strong enzyme inhibition capabilities. For example, the synthesized derivatives showed IC₅₀ values ranging from 0.63 to 6.28 µM for various enzyme targets, suggesting that modifications in the molecular structure can lead to enhanced inhibitory effects .

Antibacterial Activity

The antibacterial efficacy of structurally similar compounds has been investigated, revealing activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the structure contributes to this activity by disrupting bacterial cell wall synthesis or function .

Study 1: Anticancer Efficacy

A notable study evaluated the anticancer properties of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, several derivatives were synthesized and tested for their ability to inhibit AChE and urease. The results demonstrated that modifications in the pyrazole ring led to improved potency against these enzymes, with some compounds achieving IC₅₀ values below 5 µM .

Summary of Biological Activities

Q & A

Basic Question: What are the standard synthetic routes for 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, and how are reaction conditions optimized?

Methodological Answer:

The compound is synthesized via urea linkage formation between a substituted phenyl isocyanate and a pyrazolone derivative. A common route involves refluxing 4-chlorophenyl isocyanate with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine in anhydrous xylene at 110–130°C for 25–30 hours under inert conditions . Purification typically employs recrystallization from methanol or ethanol. Optimization focuses on:

- Catalyst selection : Triethylamine or DMF as base to neutralize HCl byproducts.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to xylene.

- Reaction monitoring : TLC or HPLC to track intermediate formation (e.g., pyrazolone activation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.